molecular formula C12H17ClN2 B2679783 2-(1-Azepanyl)-5-chloroaniline CAS No. 710301-04-5

2-(1-Azepanyl)-5-chloroaniline

Cat. No. B2679783
CAS RN: 710301-04-5
M. Wt: 224.73
InChI Key: UJKLTMJPUAIZPJ-UHFFFAOYSA-N
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Description

The compound “2-(1-Azepanyl)ethanol” is a chemical with the molecular formula C8H17NO . Another related compound is “2-(1-Azepanyl)acetohydrazide” with the molecular formula C8H17N3O .

Scientific Research Applications

Bioremediation Approaches

2-(1-Azepanyl)-5-chloroaniline, as a chloroaniline-based compound, has been studied in the context of bioremediation. Chloroanilines are significant contaminants in aquatic and terrestrial environments. Research has shown that chloroanilines can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This process involves the replacement of halogens by protons in a series of reductive steps catalyzed by microorganisms (Kuhn & Suflita, 1989).

Catalysis in Medicinal Chemistry

The compound's relation to chloroamine, a similar entity, is notable in catalysis, particularly in medicinal chemistry. Chloroamine has been used effectively as an amination reagent for heteroaromatic C-H bonds of azole under copper catalysis, even at room temperature, allowing for the rapid construction of aminoazoles, which are significant in biological and medicinal chemistry (Kawano et al., 2010).

Polymer Science and Thermoresponsivity

In polymer science, derivatives of chloroaniline, like 2-chloropropionamide, have been used as initiators for the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide (NIPAM). This process produces poly(N-isopropylacrylamide) (PNIPAM) end-functionalized with various groups, affecting the polymer’s lower critical solution temperature (LCST) (Narumi et al., 2008).

Advanced Wastewater Treatment

Chloroanilines, including 2-(1-Azepanyl)-5-chloroaniline, are typical organic pollutants in chemical wastewater, resistant to conventional treatment processes. Ionizing radiation has been researched as an advanced treatment process to effectively degrade chloroanilines like 2-chloroaniline (2-CA) in wastewater, with various reactive species contributing to the degradation mechanisms (Wang & Wang, 2021).

Synthetic Applications in Chemistry

The compound and its analogs are useful in synthetic chemistry. For example, reactions involving chloroanilines have led to the synthesis of various bioactive compounds like dibenzo[b,e]azepines and dibenzo[b,f]azocines. These syntheses involve concurrent formation and transformation processes, highlighting the compound's role in creating complex molecular structures (Quintero et al., 2019).

properties

IUPAC Name

2-(azepan-1-yl)-5-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKLTMJPUAIZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Azepanyl)-5-chloroaniline

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